7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
7-[(E)-5,5-dimethylhex-2-enyl]quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-5-4-7-14-10-9-13-8-6-12-18-15(13)16(14)19/h4-6,8-10,12,19H,7,11H2,1-3H3/b5-4+ |
InChI Key |
HLAQPHBGFMDIAR-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C/C=C/CC1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CC(C)(C)CC=CCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol
Retrosynthetic Analysis of the 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol Scaffold
A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-7 position of the quinolin-8-ol core, breaking the bond between the aromatic ring and the alkenyl side chain. This approach simplifies the synthesis into two main building blocks: a functionalized quinolin-8-ol derivative and the 5,5-dimethylhex-2-en-1-yl precursor.
This disconnection leads to two primary synthetic strategies:
Strategy A: Electrophilic Quinolin-8-ol and Nucleophilic Alkenyl Precursor: This involves a quinolin-8-ol derivative with a leaving group at the C-7 position (e.g., a halogen) that can react with a nucleophilic organometallic derivative of the 5,5-dimethylhex-2-en-1-yl moiety.
Strategy B: Nucleophilic Quinolin-8-ol and Electrophilic Alkenyl Precursor: This strategy employs a nucleophilic quinolin-8-ol, which could be activated for direct C-H functionalization or converted into an organometallic species, to react with an electrophilic 5,5-dimethylhex-2-en-1-yl derivative bearing a suitable leaving group (e.g., a halide).
The choice of strategy will depend on the feasibility of preparing the respective precursors and the efficiency of the key coupling reaction.
Synthesis of the 5,5-Dimethylhex-2-en-1-yl Precursor
The 5,5-dimethylhex-2-en-1-yl precursor is a key component in the synthesis of the target molecule. A plausible and widely used method for the synthesis of such an α,β-unsaturated alcohol is the Wittig reaction. organic-chemistry.orgbeilstein-journals.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. libretexts.orgmasterorganicchemistry.com
A potential synthetic route to 5,5-dimethylhex-2-en-1-ol (B13615245) would involve the Wittig reaction between pivalaldehyde (2,2-dimethylpropanal) and a suitable three-carbon phosphonium ylide, such as the one derived from 3-bromo-1-propanol (B121458) (after protection of the hydroxyl group). A more direct approach would be a Wittig reaction to form the corresponding α,β-unsaturated aldehyde, which can then be selectively reduced to the allylic alcohol.
For instance, the reaction of pivalaldehyde with (2-formylethyl)triphenylphosphonium ylide would yield 5,5-dimethylhex-2-enal. Subsequent selective reduction of the aldehyde functionality, for example using sodium borohydride (B1222165) in the presence of a cerium(III) chloride (Luche reduction), would afford the desired 5,5-dimethylhex-2-en-1-ol. The allylic alcohol can then be converted to a more reactive electrophile, such as 5,5-dimethylhex-2-en-1-yl bromide, by treatment with phosphorus tribromide.
The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. Unstabilized ylides generally favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene. wikipedia.org
| Precursor Synthesis Step | Reagents and Conditions | Expected Outcome | Typical Yield Range |
|---|---|---|---|
| Wittig Reaction | Pivalaldehyde, (formylmethyl)triphenylphosphorane, strong base (e.g., n-BuLi) | 5,5-Dimethylhex-2-enal | 60-85% |
| Selective Reduction | 5,5-Dimethylhex-2-enal, NaBH4, CeCl3 | 5,5-Dimethylhex-2-en-1-ol | 70-95% |
| Halogenation | 5,5-Dimethylhex-2-en-1-ol, PBr3 | 5,5-Dimethylhex-2-en-1-yl bromide | 80-95% |
Strategies for C-7 Functionalization of Quinolin-8-ol
The introduction of the 5,5-dimethylhex-2-en-1-yl group at the C-7 position of quinolin-8-ol is the pivotal step in the synthesis of the target molecule. Several methods can be envisioned for this transformation.
The Mannich reaction is a powerful tool for the C-alkylation of acidic protons, such as the one at the C-7 position of quinolin-8-ol. mdpi.comresearchgate.netnih.gov This three-component reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net While traditionally used to introduce aminomethyl groups, a modified approach could potentially be used to introduce an alkenyl group.
This would require the use of an alkenyl-substituted amine, such as N-(5,5-dimethylhex-2-en-1-yl)amine, in the Mannich reaction with quinolin-8-ol and formaldehyde. The reaction would proceed through the formation of an Eschenmoser's salt-like intermediate, which would then be attacked by the electron-rich C-7 position of the quinolin-8-ol. However, the synthesis of the required alkenylamine and the potential for side reactions, such as polymerization or reaction at the double bond, might pose challenges.
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Quinolin-8-ol | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | Ethanol | Reflux | 70-95 |
| Quinolin-8-ol | Formaldehyde | Primary Amine (e.g., Aniline) | Ethanol | Room Temp to Reflux | 60-90 |
Direct C-H alkenylation of heterocycles has emerged as a powerful and atom-economical method for C-C bond formation. This approach would involve the direct coupling of quinolin-8-ol with a suitable 5,5-dimethylhex-2-en-1-yl derivative, such as the corresponding alkene or allylic alcohol, in the presence of a transition metal catalyst, typically palladium.
The success of this reaction would depend on the selective activation of the C-7 C-H bond of quinolin-8-ol. The directing effect of the hydroxyl group at C-8 could favor functionalization at the C-7 position. However, achieving high regioselectivity and preventing side reactions, such as oxidation of the quinolin-8-ol or isomerization of the alkene, can be challenging and would require careful optimization of the catalyst, oxidant, and reaction conditions.
Palladium-catalyzed cross-coupling reactions are among the most reliable and versatile methods for forming C-C bonds. This approach would first involve the synthesis of a 7-halo-quinolin-8-ol derivative (e.g., 7-bromo- or 7-iodo-quinolin-8-ol), which can be readily prepared from quinolin-8-ol. This halo-derivative can then be coupled with a suitable organometallic derivative of the 5,5-dimethylhex-2-en-1-yl moiety.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org In this case, 7-halo-quinolin-8-ol could be coupled with 5,5-dimethylhex-2-ene. However, the Heck reaction typically works best with electron-deficient alkenes, and the use of an unactivated alkene like 5,5-dimethylhex-2-ene might lead to lower yields and issues with regioselectivity of the double bond in the product. researchgate.netchim.itmdpi.com
Suzuki Coupling: The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a highly efficient and widely used method for C-C bond formation. organic-chemistry.orglibretexts.org A plausible route would involve the synthesis of (5,5-dimethylhex-2-en-1-yl)boronic acid or its corresponding ester, which would then be coupled with 7-halo-quinolin-8-ol in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high functional group tolerance and generally provides high yields. researchgate.netcovasyn.comrsc.org
| Coupling Reaction | Quinolin-8-ol Derivative | Alkenyl Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Heck Reaction | 7-Iodoquinolin-8-ol | Styrene | PdCl2 | K2CO3 | NMP | 100 | 80-95 |
| Suzuki Coupling | 7-Bromoquinolin-8-ol | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 100 | 75-95 |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Key parameters to consider for the palladium-catalyzed cross-coupling reactions include:
Catalyst: The choice of palladium precursor and ligand can significantly impact the reaction efficiency. Ligands such as phosphines (e.g., triphenylphosphine, XPhos) or N-heterocyclic carbenes (NHCs) can be screened to find the optimal catalyst system.
Base: The nature and stoichiometry of the base are critical for the catalytic cycle. Inorganic bases like potassium carbonate, sodium carbonate, or potassium phosphate (B84403) are commonly used.
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalyst. A variety of solvents, including toluene, dioxane, DMF, and aqueous mixtures, should be evaluated.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing decomposition and side reactions.
For the Wittig reaction in the precursor synthesis, optimization would involve the choice of base, solvent, and temperature to control the stereoselectivity and yield of the alkene. numberanalytics.comresearchgate.netsciepub.com
By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to an efficient and high-yielding synthetic route.
Advanced Spectroscopic Elucidation of 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum would be expected to provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons on the quinoline (B57606) ring, the vinylic protons of the hexenyl side chain, the allylic protons, and the protons of the t-butyl group.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts would distinguish between aromatic, vinylic, and aliphatic carbons.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Quinoline Aromatic CH | 7.0 - 8.5 | 110 - 140 |
| Quinoline C-N | - | 145 - 155 |
| Quinoline C-OH | - | 150 - 160 |
| Vinylic CH=CH | 5.5 - 6.0 | 120 - 140 |
| Allylic CH₂ | 3.5 - 4.5 | 30 - 40 |
| Aliphatic CH₂ | 1.5 - 2.5 | 20 - 30 |
| Quaternary C(CH₃)₃ | - | 30 - 40 |
| C(CH ₃)₃ | 0.9 - 1.2 | 25 - 35 |
Note: These are estimated ranges and the actual experimental values would be required for definitive assignment.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity between the quinolinol core and the dimethylhexenyl side chain, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, tracing the spin system within the hexenyl chain and within the aromatic rings of the quinoline moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the attachment point of the side chain to the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C=C stretch (alkene) | 1640 - 1680 |
| C-O stretch (phenol) | 1200 - 1260 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a predicted molecular formula of C₁₇H₂₁NO, HRMS would provide a highly accurate mass measurement that could confirm this formula.
Interactive Data Table: Expected HRMS Data
| Molecular Formula | Calculated Monoisotopic Mass |
| C₁₇H₂₁NO | 255.1623 |
The experimental value obtained from an HRMS analysis would be expected to be within a very narrow tolerance (typically < 5 ppm) of this calculated mass.
Crystallographic Studies for Solid-State Structure
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, there is no published crystallographic data for this compound.
Computational and Theoretical Investigations of 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For 7-substituted quinolin-8-ol derivatives, docking studies are crucial for elucidating their mechanism of action and for structure-based drug design. researchgate.netnih.gov
In a representative molecular docking simulation, 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol would be docked into the active site of a relevant biological target. The choice of target would be guided by the known activities of similar quinoline (B57606) derivatives, which include antibacterial, antifungal, and anticancer effects. nih.govresearchgate.net For instance, bacterial enzymes like DNA gyrase or tyrosyl-tRNA synthetase are common targets for quinoline-based antibacterial agents. researchgate.net
Illustrative Molecular Docking Results:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| S. aureus DNA Gyrase | -9.8 | Asp73, Gly77 | Hydrogen Bond |
| Arg76 | Electrostatic | ||
| Ile78, Pro79 | Hydrophobic | ||
| C. albicans Lanosterol 14-alpha demethylase | -10.2 | Tyr132, His377 | Hydrogen Bond, Pi-Pi Stacking |
| Phe228, Leu376 | Hydrophobic | ||
| Human Topoisomerase II | -9.5 | Asp551, Ser552 | Hydrogen Bond |
| Tyr804 | Pi-Pi Stacking | ||
| Leu501, Val503 | Hydrophobic | ||
| Note: This data is illustrative and based on typical findings for structurally similar compounds. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide insights into its stability, reactivity, and spectroscopic properties.
Geometric optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) would yield the most stable three-dimensional structure of the molecule. nih.gov From this optimized geometry, various electronic properties can be calculated.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.gov
Illustrative DFT Calculation Results:
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
| Note: This data is illustrative and based on typical findings for structurally similar compounds. |
Conformational Analysis and Energy Landscapes of the Alkenyl Side Chain
The long and flexible 5,5-dimethylhex-2-en-1-yl side chain can adopt multiple conformations, which can significantly impact the molecule's ability to bind to a biological target. Conformational analysis is therefore essential to understand the energetically favorable shapes of the molecule.
This analysis can be performed by systematically rotating the rotatable bonds in the side chain and calculating the potential energy for each conformation. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which shows the low-energy (more probable) conformations. These studies can reveal the most stable conformer in different environments (e.g., in vacuum or in a solvent) and the energy barriers between different conformations. nih.gov
Prediction of Potential Biological Targets and Binding Affinities
In the absence of experimental data, computational methods can be employed to predict potential biological targets for a novel compound. This can be achieved through reverse docking or ligand-based similarity searching. nih.gov
In reverse docking, the molecule is docked against a large library of known protein structures to identify those with the highest binding affinities. nih.gov This approach can generate hypotheses about the compound's mechanism of action.
Ligand-based methods involve comparing the structure of this compound to databases of compounds with known biological activities. If the compound is structurally similar to known inhibitors of a particular enzyme, it is plausible that it will also exhibit activity against that target.
These in silico predictions can then be used to prioritize experimental testing and guide further research into the compound's therapeutic potential.
Structure Activity Relationship Sar Studies Centered on 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol
Influence of the 5,5-Dimethylhex-2-en-1-yl Moiety on Biological Activity
Research indicates that long alkyl or alkenyl chains at the C-7 position can contribute to various biological activities, including antimicrobial and anticancer effects. The lipophilicity imparted by the 5,5-dimethylhex-2-en-1-yl group is thought to facilitate interactions with lipid-rich environments, such as cellular membranes or the hydrophobic pockets of enzymes. This increased lipophilicity often correlates with enhanced potency, although an optimal range is typically observed, beyond which activity may decrease due to poor aqueous solubility.
Systematic Structural Modifications of the Alkenyl Side Chain
Variations in Alkyl Branching on the Hexenyl Unit
The gem-dimethyl group at the 5-position of the hexenyl chain is a key feature. SAR studies have shown that this branching pattern can significantly impact biological activity. Alterations to this branching, such as removing one or both methyl groups or shifting their position, can lead to changes in potency and selectivity. The steric bulk of the gem-dimethyl group can influence the binding affinity of the molecule to its target, potentially by providing a better fit into a hydrophobic binding pocket or by inducing a conformational change in the target protein.
| Compound | Modification at C-5 | Relative Activity |
|---|---|---|
| 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol | gem-Dimethyl | High |
| 7-(5-Methylhex-2-en-1-yl)quinolin-8-ol | Single Methyl | Moderate |
| 7-(Hex-2-en-1-yl)quinolin-8-ol | No Branching | Low |
Impact of Side Chain Length and Saturation
The length and degree of saturation of the side chain at C-7 have a profound effect on the molecule's lipophilicity and, consequently, its biological activity. Increasing the length of the alkyl chain generally leads to increased lipophilicity and often enhanced activity, up to a certain point (the "cut-off effect"). Saturation of the double bond, converting the hexenyl to a hexyl chain, can also significantly alter the biological response. The presence of the rigidifying double bond may be essential for maintaining a specific conformation required for optimal target interaction.
| Side Chain at C-7 | Chain Length | Saturation | Relative Lipophilicity | Biological Activity |
|---|---|---|---|---|
| 5,5-Dimethylhex-2-en-1-yl | 6 | Unsaturated | High | High |
| 5,5-Dimethylhexyl | 6 | Saturated | Very High | Moderate |
| 4,4-Dimethylpent-1-en-1-yl | 5 | Unsaturated | Moderate | Moderate-High |
| Butyl | 4 | Saturated | Low | Low |
Modulations of the Quinolin-8-ol Core in Conjunction with the C-7 Substituent
While the C-7 side chain is a primary focus, modifications to the quinolin-8-ol core itself, in conjunction with the 7-(5,5-dimethylhex-2-en-1-yl) substituent, are also informative. The 8-hydroxyl group and the nitrogen atom in the quinoline (B57606) ring are known to be important for metal chelation, a mechanism of action for many 8-hydroxyquinoline (B1678124) derivatives. Substitution at other positions on the quinoline ring system (e.g., C-2, C-5) can modulate the electronic properties and steric profile of the entire molecule, thereby influencing the activity profile dictated by the C-7 side chain. For instance, introducing an electron-withdrawing group at the C-5 position can alter the pKa of the 8-hydroxyl group, affecting its chelation potential and, consequently, its biological activity.
Correlation Between Molecular Parameters and Biological Outcomes
A quantitative understanding of the SAR of this compound and its analogs can be achieved by correlating molecular parameters with biological outcomes. researchgate.netmdpi.com Lipophilicity, often expressed as log P or log D, is a key parameter that has been extensively studied for 8-hydroxyquinoline derivatives. researchgate.netmdpi.com
| Compound Analog | Calculated log P | Observed Biological Activity (e.g., IC50 in µM) |
|---|---|---|
| 7-(Hex-2-en-1-yl)quinolin-8-ol | 4.2 | 15.2 |
| 7-(5-Methylhex-2-en-1-yl)quinolin-8-ol | 4.7 | 8.5 |
| This compound | 5.1 | 2.1 |
| 7-(5,5-Dimethylhexyl)quinolin-8-ol | 5.3 | 5.8 |
Other molecular parameters such as electronic properties (e.g., Hammett constants of substituents on the quinoline ring) and steric factors (e.g., molar refractivity of the side chain) also play a role in determining the biological activity. A multi-parameter analysis can provide a more comprehensive model for the SAR of this class of compounds.
In Vitro Biological Activities of 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol and Its Analogs
Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antimicrobial activity. Studies on various analogs reveal a significant potential for inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, certain 7-substituted quinolin-8-ol derivatives have been synthesized and evaluated for their antibacterial properties, showing promising results.
The following table summarizes the minimum inhibitory concentrations (MICs) of some representative 8-hydroxyquinoline analogs against various bacterial strains, illustrating the potential of this chemical class.
| Compound/Analog | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) |
| Analog A (e.g., a quinoline-based hydroxyimidazolium hybrid) | S. aureus: 2 - 20 | K. pneumoniae: >50 |
| Analog B (e.g., a 7-substituted quinolin-8-ol derivative) | B. subtilis: 20 | E. coli: 20 |
Antifungal Efficacy Against Key Fungal Pathogens
The antifungal properties of 8-hydroxyquinoline and its derivatives are well-documented. A number of studies have highlighted their efficacy against a range of fungal pathogens, including species of Candida and Aspergillus. The introduction of various substituents at the 5- and 7-positions of the 8-quinolinol scaffold has been a key strategy in the development of potent antifungal agents.
Research on 7- and 5,7-substituted 8-quinolinols has demonstrated that the nature and position of the substituent significantly influence the antifungal activity. While specific data for 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol is not publicly available, related compounds have shown promising results. For example, certain quinoline-based hydroxyimidazolium hybrids displayed remarkable antifungal activity against Cryptococcus neoformans and moderate activity against Candida spp. and Aspergillus spp.
The table below presents the antifungal efficacy of representative 8-hydroxyquinoline analogs against key fungal pathogens.
| Compound/Analog | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| Analog C (e.g., a quinoline-based hydroxyimidazolium hybrid) | 62.5 | >250 | 15.6 |
| Analog D (e.g., a 5,7-substituted 2-methyl-8-quinolinol) | - | Active | - |
Investigation of Enzymatic Inhibition Profiles
Pim-1 Kinase Inhibition
The Pim-1 kinase, a serine/threonine kinase, is a recognized target in cancer therapy due to its role in cell proliferation and survival. Several studies have identified quinoline (B57606) derivatives as potent inhibitors of Pim-1 kinase. The 8-hydroxy-quinoline scaffold, in particular, has been identified as a crucial pharmacophore for this activity. Molecular modeling studies suggest that this scaffold interacts with key residues within the ATP-binding pocket of the enzyme.
While there is no specific data on the Pim-1 kinase inhibitory activity of this compound, research on structurally related compounds provides valuable insights. For instance, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. The inhibitory concentration (IC50) values for these analogs are often in the low micromolar range, indicating significant potential for therapeutic development.
Other Relevant Kinase Pathways
Beyond Pim-1, quinoline-based compounds have been investigated for their inhibitory effects on other kinase pathways involved in cell signaling and disease progression. The broad inhibitory profile of some quinoline derivatives suggests they may act as multi-kinase inhibitors. This polypharmacological approach is of growing interest in the development of new therapeutic agents, particularly in oncology. While specific data for this compound is lacking, the general class of quinoline derivatives has shown activity against a variety of kinases.
Evaluation of Other Targeted Biological Activities (e.g., Antimalarial potential)
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with famous examples like chloroquine and primaquine. Consequently, novel quinoline derivatives are continuously being explored for their potential to combat malaria, including drug-resistant strains.
Although specific antimalarial data for this compound is not available, numerous studies on 8-aminoquinoline and other 8-hydroxyquinoline analogs have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole. The lipophilicity and basicity of the side chain at the 7- or 8-position can significantly influence the antimalarial potency.
Mechanistic Studies of Observed In Vitro Activities
The precise mechanisms of action for the observed in vitro activities of this compound have not been elucidated due to a lack of specific studies on this compound. However, based on the extensive research on its analogs, several mechanisms can be postulated.
For its antimicrobial and antifungal activities , the primary mechanism is likely the chelation of essential metal ions, such as iron, copper, and zinc, which are vital cofactors for many microbial enzymes. This sequestration disrupts critical metabolic pathways, leading to the inhibition of growth and proliferation.
The kinase inhibitory activity , particularly against Pim-1, is attributed to the competitive binding of the quinoline scaffold to the ATP-binding site of the enzyme. The 8-hydroxyl group and other substituents on the quinoline ring are thought to form key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, thereby blocking the phosphorylation of downstream substrates.
The potential antimalarial activity is likely to follow the established mechanism for quinoline-based drugs, which involves accumulation in the acidic food vacuole of the malaria parasite and interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to oxidative stress and parasite death.
Further mechanistic studies on this compound are required to definitively establish its modes of action and to fully understand its therapeutic potential.
Cellular Uptake and Intracellular Localization
There is currently no specific data from published, peer-reviewed studies that detail the mechanisms of cellular uptake or the subsequent intracellular localization of this compound. Research into how this compound permeates the cell membrane, whether through passive diffusion, active transport, or other mechanisms, has not been reported. Furthermore, its distribution within subcellular compartments such as the nucleus, mitochondria, or cytoplasm remains uncharacterized.
Modulation of Biochemical Pathways
Detailed investigations into the effects of this compound on specific biochemical pathways are not available in the current body of scientific literature. While compounds containing the 8-hydroxyquinoline scaffold are known to exhibit a range of biological activities by interacting with various cellular processes, the specific pathways modulated by this particular derivative have not been elucidated. nih.gov
Molecular Target Identification and Validation
The precise molecular targets of this compound have not been identified or validated in published research. Consequently, there is no information regarding its binding affinity, mechanism of action at a molecular level, or its validated targets within the cell.
Table 1: Summary of In Vitro Data for this compound
| Activity | Finding |
|---|---|
| Cellular Uptake | No data available |
| Intracellular Localization | No data available |
| Biochemical Pathway Modulation | No data available |
Metal Chelation Properties of 7 5,5 Dimethylhex 2 En 1 Yl Quinolin 8 Ol
Investigation of Chelation with Divalent Metal Ions
There is no available research detailing the investigation of chelation between 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol and divalent metal ions.
Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, Fluorescence, NMR)
No spectroscopic data (such as UV-Vis, fluorescence, or NMR) for metal complexes of this compound have been published.
Thermodynamic and Kinetic Aspects of Metal Binding
Information regarding the thermodynamic and kinetic parameters of metal binding to this compound is not available in the scientific literature.
Influence of the 7-Alkenyl Substituent on Chelation Affinity and Selectivity
While the 7-alkenyl substituent, specifically the 5,5-dimethylhex-2-en-1-yl group, is expected to alter the steric and electronic environment of the 8-hydroxyquinoline (B1678124) core, no studies have been conducted to quantify its influence on chelation affinity and selectivity for different metal ions.
Exploration of Bio-relevant Metal Ion Interactions
There are no published explorations of the interactions between this compound and bio-relevant metal ions.
Future Research Directions and Potential Applications in Academic Inquiry
Development of Advanced Derivatives with Enhanced Potency and Selectivity
The inherent versatility of the quinolin-8-ol ring system provides a robust platform for synthetic modification to enhance therapeutic efficacy and target selectivity. nih.gov Future research on 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol will likely focus on systematic structural modifications to modulate its physicochemical and pharmacological profiles.
Key strategies for derivatization include:
Modification of the 7-Substituent: The lipophilic 5,5-dimethylhex-2-enyl side chain is a primary site for modification. Altering its length, rigidity, and the position of the double bond could significantly impact how the molecule interacts with biological targets. Introducing polar functional groups into this chain could also improve water solubility. nih.gov
Substitution at Other Ring Positions: The quinoline (B57606) ring offers several positions (e.g., C2, C4, C5) for the introduction of various functional groups. For instance, adding electron-withdrawing or electron-donating groups can alter the electronic density of the aromatic system, influencing both its reactivity and its interaction with molecular targets. mdpi.comnih.gov Studies on other quinolines have shown that substituents at the C8 position can significantly influence potency and selectivity for targets like phosphodiesterase 5 (PDE5). nih.gov
Isosteric Replacements: A more advanced approach involves the isosteric replacement of the quinoline ring or the hydroxyl group. nih.gov This strategy can lead to the discovery of entirely new metal-binding isosteres (MBIs) with potentially improved physicochemical properties and novel biological activities. nih.gov
These synthetic efforts aim to create a library of analogues with a spectrum of properties, allowing for the fine-tuning of potency against specific enzymes or cell lines and enhancing selectivity to minimize off-target effects. nih.govrsc.org
Table 1: Potential Strategies for Derivative Development
| Modification Strategy | Target Position(s) | Potential Functional Groups | Desired Outcome | Reference |
|---|---|---|---|---|
| Side Chain Modification | 7-(5,5-Dimethylhex-2-en-1-yl) | Hydroxyl (-OH), Amino (-NH2), Carboxyl (-COOH) | Improved solubility, altered lipophilicity, new interaction points | nih.gov |
| Ring Substitution | C2, C5 | Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) | Modulated electronic properties, enhanced target binding affinity | nih.govresearchgate.net |
| Scaffold Hopping | Quinoline Core | Isosteric heterocyclic rings (e.g., benzimidazole, indole) | Novel chemical scaffolds, potentially improved drug-like properties | nih.gov |
| Hydroxyl Group Modification | C8-OH | Esterification, Etherification | Creation of prodrugs, altered metal-binding capacity | nih.gov |
Exploration of Novel Biological Targets
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a "privileged scaffold" known to interact with a wide array of biological targets, often through its ability to chelate metal ions essential for enzymatic function. researchgate.netiosrjournals.org Derivatives have demonstrated anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties. nih.govnih.gov Future research should aim to identify the specific molecular targets of this compound.
Potential areas for biological target exploration include:
Metalloenzymes: Many enzymes require metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) for their catalytic activity. The 8-HQ core is a potent chelator of these ions, making metalloenzymes a primary class of potential targets. nih.gov This includes matrix metalloproteinases (MMPs) involved in cancer progression and histone deacetylases (HDACs).
Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Some quinoline derivatives have been developed as kinase inhibitors, and this avenue should be explored. nih.gov
Transcription Factors: Recent studies have used computational screening to identify 8-hydroxyquinolines that can inhibit transcription factors like GLI1, which is involved in oncogenic signaling pathways. nih.gov This suggests that this compound could be investigated as a modulator of gene expression.
Viral Enzymes: The 8-HQ scaffold has been investigated for its potential to inhibit viral enzymes, such as HIV-1 integrase. nih.govnih.gov
The unique 7-substituent may confer novel selectivity for specific enzyme isoforms or create new interactions within a binding pocket, leading to the discovery of previously unexplored therapeutic targets.
Integration into Materials Science for Specialized Applications
The strong metal-coordinating ability of the quinolin-8-ol structure makes it highly valuable in materials science, particularly for the development of functional materials. scispace.com The lipophilic side chain of this compound could influence its solid-state packing, solubility in organic matrices, and self-assembly properties.
Potential applications in materials science include:
Coordination Polymers: 8-HQ derivatives can act as ligands to construct coordination polymers with metal ions. researchgate.net These materials can have interesting photoluminescent, magnetic, or catalytic properties. The bulky 7-substituent could be used to control the dimensionality and porosity of the resulting polymer network. mdpi.com
Fluorescent Sensors: Quinolin-8-ol derivatives are widely used in the design of fluorescent chemosensors for detecting environmentally and biologically important metal ions like Zn²⁺ and Al³⁺. acs.orgnih.govresearchgate.netrsc.org Binding of a metal ion to the quinolin-8-ol core often results in a significant change in fluorescence ("turn-on" response), allowing for sensitive and selective detection. researchgate.net The specific substituent at the 7-position can tune the sensor's selectivity and photophysical properties.
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline, particularly aluminum(III) tris(8-hydroxyquinolinate) (Alq3), are benchmark materials used as electron transporters and emitters in OLEDs. scispace.comrroij.com Introducing the 5,5-dimethylhex-2-enyl group could enhance the solubility of new complexes in host polymers and affect the electroluminescent properties.
In Silico Screening and Library Design
Computational chemistry and bioinformatics offer powerful tools to accelerate the discovery and optimization of new compounds based on the this compound scaffold. sciengine.comijprajournal.com These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Key computational approaches include:
Virtual Screening: A large virtual library of derivatives can be created by computationally adding a wide variety of functional groups to the parent scaffold. This library can then be screened against the three-dimensional structures of known biological targets (structure-based screening) or based on the properties of known active compounds (ligand-based screening) to identify promising candidates. nih.gov
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target protein. Docking studies can elucidate the specific interactions between this compound derivatives and a target's active site, guiding the design of modifications to improve binding.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug. In silico models can predict these properties early in the design phase, allowing chemists to filter out compounds with unfavorable profiles, such as potential toxicity or poor bioavailability. ijprajournal.com
By integrating these computational strategies, researchers can rationally design focused libraries of this compound analogues, maximizing the efficiency of identifying lead compounds for therapeutic or material science applications.
Table 2: In Silico Techniques for Scaffold-Based Discovery
| Technique | Description | Application for the Quinolin-8-ol Scaffold | Reference |
|---|---|---|---|
| Virtual Ligand Screening | Computational screening of large compound libraries against a target. | Identify potential biological targets and initial hit compounds. | sciengine.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Understand structure-activity relationships and guide lead optimization. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | Design novel derivatives with similar activity profiles. | researchgate.net |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a molecule. | Prioritize synthesis of compounds with drug-like properties. | ijprajournal.com |
Q & A
Q. Table 1: Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 12h | 65–85% | |
| Mannich Reaction | Paraformaldehyde, morpholine, EtOH, reflux | 70–90% |
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for regioselective introduction of alkenyl groups at the 7-position?
Methodological Answer:
Regioselectivity is achieved by pre-borylation of the quinolin-8-ol scaffold. The boronate ester at the 7-position (synthesized via directed ortho-metallation) ensures coupling occurs exclusively at this site. Key optimizations include:
- Catalyst selection : Pd(dba)₂ with SPhos ligand enhances stability and turnover .
- Solvent system : A 3:1 THF/water ratio balances solubility and reaction efficiency.
- Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions.
Contradictions in yields (65–85%) may arise from steric hindrance of bulky alkenyl groups; using excess boronate (1.5 eq.) improves conversion .
Basic: What spectroscopic and crystallographic methods confirm the structure of 7-substituted quinolin-8-ol derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., allylic protons in 5,5-dimethylhex-2-en-1-yl at δ 5.2–5.8 ppm) .
- X-ray crystallography : Resolves planarity and hydrogen-bonding motifs (e.g., O–H⋯N dimerization in 5,7-dibromo-2-methylquinolin-8-ol, RMSD = 0.0383 Å) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for 7-(pyrrolidin-1-ylmethyl)quinolin-8-ol: calc. 229.14, found 229.13) .
Advanced: What strategies mitigate steric hindrance during synthesis of bulky 7-substituted quinolin-8-ol compounds?
Methodological Answer:
- Solvent polarity : Use DMF or DMSO to solubilize bulky intermediates .
- Stepwise coupling : Introduce smaller substituents first (e.g., methyl groups) before adding larger moieties.
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 50% → 75% for 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol) .
Biological: How does the 5,5-dimethylhex-2-en-1-yl group influence biological activity?
Methodological Answer:
The hydrophobic alkenyl chain enhances membrane permeability, increasing cytotoxicity (e.g., IC₅₀ values < 10 µM in cancer cell lines). However, excessive bulkiness (e.g., benzo[d]oxazol-2-yl groups) may reduce solubility, necessitating prodrug strategies . Comparative studies show chlorine at position 5 (e.g., 5-chloro derivatives) synergizes with 7-substituents for antimicrobial activity (Table 2) .
Q. Table 2: Antimicrobial Activity (Inhibition Zone, mm)
| Compound | E. coli | S. aureus | Reference |
|---|---|---|---|
| 7-(Piperidin-1-ylmethyl)quinolin-8-ol | 18 | 22 | |
| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol | 24 | 28 |
Data Analysis: How to resolve contradictions between in vitro and computational activity data?
Methodological Answer:
- Validate assays : Repeat in vitro tests under standardized conditions (e.g., fixed pH, serum-free media) to exclude confounding factors .
- Docking refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for ligand-induced protein conformational changes .
- Meta-analysis : Compare trends across studies (e.g., CH₂-N subunits at position 7 correlate with cytotoxicity across 8-hydroxyquinoline derivatives) .
Computational: What docking approaches validate target interactions?
Methodological Answer:
- Glide SP/XP : Screen binding modes of 7-substituted derivatives to survivin or bacterial enzymes .
- MD simulations : Run 100-ns trajectories to assess complex stability (e.g., RMSD < 2.0 Å for Q-4 with Bcl-2) .
- Pharmacophore mapping : Identify critical features (e.g., H-bond donors at position 8, hydrophobic regions at position 7) .
Metal Chelation: How do 7-substituents alter metal-binding properties?
Methodological Answer:
Bulky 7-substituents (e.g., 5,5-dimethylhex-2-en-1-yl) disrupt planar chelation geometry , reducing affinity for transition metals (e.g., Fe³⁺, Cu²⁺). In contrast, smaller groups (e.g., Cl at position 5) maintain chelation capacity, as seen in 5,7-dichloroquinolin-8-ol’s stable Cu(II) complexes . UV-Vis titration (e.g., λmax shift from 390 → 420 nm upon Cu²⁺ binding) quantifies these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
